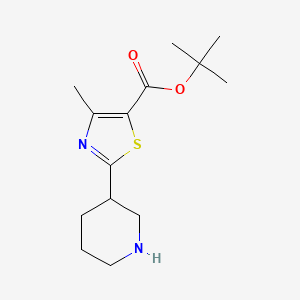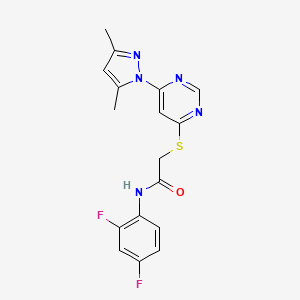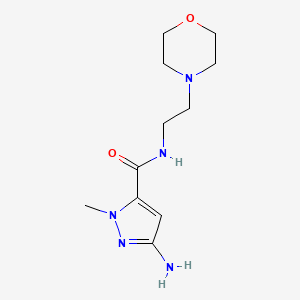
3-Amino-1-methyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-methyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as AMPP and has been synthesized using various methods. The purpose of
Mecanismo De Acción
The mechanism of action of AMPP is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, including cyclin-dependent kinases and histone deacetylases, which are involved in cell proliferation and survival. Additionally, AMPP has been shown to activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
AMPP has been reported to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and activation of the p53 pathway. Additionally, AMPP has been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using AMPP in lab experiments is its potential applications in cancer research. Additionally, AMPP has been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases. However, one limitation of using AMPP in lab experiments is the lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for the study of AMPP. One area of interest is the development of more efficient synthesis methods for AMPP. Additionally, further research is needed to fully understand the mechanism of action of AMPP. Moreover, the potential applications of AMPP in the treatment of various diseases, including cancer, should be further explored. Finally, the development of AMPP derivatives with improved properties may have potential applications in scientific research.
Conclusion:
In conclusion, AMPP is a chemical compound that has been studied for its potential applications in scientific research. It has been synthesized using various methods and has been shown to have potential applications in cancer research and the treatment of various diseases. Although the mechanism of action of AMPP is not fully understood, it has been reported to inhibit cell proliferation, induce apoptosis, and activate the p53 pathway. Further research is needed to fully understand the potential of AMPP in scientific research.
Métodos De Síntesis
AMPP can be synthesized using various methods, including the reaction of 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid with 2-(4-morpholino)ethylamine in the presence of a coupling agent. Another method involves the reaction of 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid with morpholine and N,N-dimethylformamide in the presence of a coupling agent. Both methods have been reported to yield AMPP with high purity.
Aplicaciones Científicas De Investigación
AMPP has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, AMPP has been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.
Propiedades
IUPAC Name |
5-amino-2-methyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O2/c1-15-9(8-10(12)14-15)11(17)13-2-3-16-4-6-18-7-5-16/h8H,2-7H2,1H3,(H2,12,14)(H,13,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOXUNPVWPOBNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)C(=O)NCCN2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chloro-4-fluorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2403942.png)
![Methyl 3'-methyl-[1,1'-biphenyl]-2-carboxylate](/img/structure/B2403944.png)
![(E)-4-(N,N-dimethylsulfamoyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2403946.png)

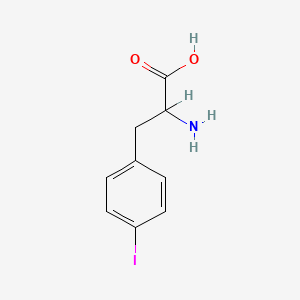

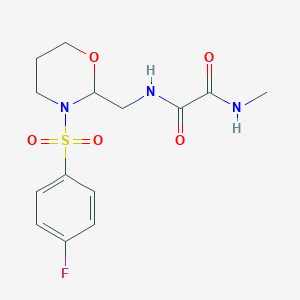
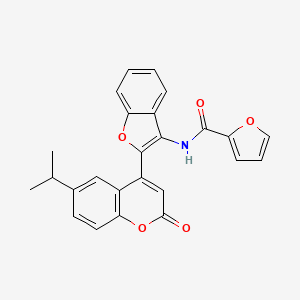

![N-(2-methylbenzo[d]thiazol-5-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2403959.png)
![3-[(1-Benzylsulfonylpiperidin-4-yl)methoxy]-6-tert-butylpyridazine](/img/structure/B2403961.png)
